(Z)-tert-Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine
Description
The compound (Z)-tert-Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine (CAS: 2060523-49-9) is a chiral Schiff base derivative featuring a 1,2,3-triazole core substituted with an oxolane (tetrahydrofuran) moiety and a tert-butyl group. Its molecular formula is C₁₂H₂₀N₄O, with a molecular weight of 236.31 g/mol . The Z-configuration of the imine group (methylidene)amine highlights its stereochemical specificity, which may influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C12H20N4O |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
N-tert-butyl-1-[1-(oxolan-3-ylmethyl)triazol-4-yl]methanimine |
InChI |
InChI=1S/C12H20N4O/c1-12(2,3)13-6-11-8-16(15-14-11)7-10-4-5-17-9-10/h6,8,10H,4-5,7,9H2,1-3H3 |
InChI Key |
BINAWHAWUYQHJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=CC1=CN(N=N1)CC2CCOC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-tert-Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a click chemistry reaction between an azide and an alkyne. The oxolane ring is then introduced via a nucleophilic substitution reaction. Finally, the tert-butyl group is added using a tert-butyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the click chemistry step and the implementation of green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-tert-Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the oxolane ring.
Substitution: Nucleophilic substitution reactions can be used to replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated triazole, while substitution could result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-tert-Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its triazole ring is known to interact with various biological targets, making it useful in the development of enzyme inhibitors.
Medicine
In medicine, (Z)-tert-Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new therapeutics.
Industry
In industry, this compound can be used in the production of advanced materials. Its unique structure allows for the creation of polymers with specific properties, such as increased strength or flexibility.
Mechanism of Action
The mechanism of action of (Z)-tert-Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. The oxolane ring and tert-butyl group can influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
Functional Group and Property Analysis
Imine vs. Amine Functionality :
- The target compound’s imine group (C=N) contrasts with the primary amine in [1-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride . Imines are typically less basic than amines and may exhibit unique reactivity in coordination chemistry or as intermediates in synthesis.
Substituent Effects :
- tert-Butyl vs. Pentan-3-yl : The tert-butyl group in the target compound enhances steric bulk and lipophilicity compared to the linear pentan-3-yl group in its analog (CAS: 2060522-97-4) . This difference could impact solubility and membrane permeability.
- Oxolane-Methyl vs. Thiazole Core : The oxolane-methyl substituent in the target compound differs markedly from the thiazole ring in 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine . Thiazole derivatives are often associated with anticancer activity, while oxolane (tetrahydrofuran) may improve metabolic stability.
Biological and Catalytic Relevance: The bis-triazole compound from (N,N-Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)prop-2-yn-1-amine) demonstrates applications in enzyme-like catalysis, likely due to its propargylamine linker and tert-butyl groups .
The imine group in the target compound may form via Schiff base condensation.
Research Implications and Gaps
Physicochemical Properties : The tert-butyl and oxolane groups in the target compound suggest moderate lipophilicity (clogP ~2–3), whereas the dihydrochloride salt analog would have higher aqueous solubility. Experimental data on solubility, stability, and crystallinity are needed.
Biological Activity: No direct data on the target compound’s bioactivity are available in the evidence. However, analogs with triazole-thiazole or bis-triazole motifs show promise in medicinal and catalytic applications, warranting further study.
Stereochemical Impact : The Z-configuration of the imine group could influence molecular recognition in drug design or material science, but its specific role remains unexplored.
Biological Activity
(Z)-tert-Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine, with the CAS number 1282824-24-1, is a compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is CHNO. The structure features a triazole ring, which is known for its role in various biological activities, particularly in medicinal chemistry.
Biological Activity Overview
Research indicates that compounds containing triazole moieties exhibit diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activities of (Z)-tert-butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine are still under investigation; however, some preliminary findings suggest potential effects on cellular pathways and immune responses.
- Gene Regulation : Similar compounds have been shown to regulate gene expression related to cell cycle and apoptosis. For instance, they may repress p53 promoter activity and influence transcription factors involved in inflammatory responses .
- Immune Modulation : There is evidence that triazole derivatives can interact with dendritic cells and modulate T-cell proliferation, potentially affecting immune responses .
- Lipid Metabolism : Some studies indicate that triazole derivatives may alter lipid metabolism by interacting with proteins involved in lipid storage .
Case Studies
Several studies have explored the biological activity of triazole-containing compounds:
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of various triazole derivatives against common pathogens. The results indicated that compounds similar to (Z)-tert-butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Study 2: Anticancer Properties
Research has shown that certain triazole derivatives can induce apoptosis in cancer cells. A related compound demonstrated the ability to inhibit cell proliferation in various cancer cell lines by triggering apoptotic pathways.
Data Table: Biological Activities of Related Triazole Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
